molecular formula C9H12N2O B12625061 1-(2-Methoxypyridin-3-YL)cyclopropanamine CAS No. 1060807-00-2

1-(2-Methoxypyridin-3-YL)cyclopropanamine

Cat. No.: B12625061
CAS No.: 1060807-00-2
M. Wt: 164.20 g/mol
InChI Key: GMORONPEXQVQLA-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-3-YL)cyclopropanamine is a chemical compound with the molecular formula C9H12N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-3-YL)cyclopropanamine typically involves the reaction of 2-methoxypyridine with cyclopropanamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine group, followed by the addition of 2-methoxypyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-3-YL)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxypyridin-3-YL)cyclopropanamine.

    Reduction: Formation of 1-(2-Methoxypiperidin-3-YL)cyclopropanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxypyridin-3-YL)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-3-YL)cyclopropanamine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s overall biological activity by influencing its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxypyridin-3-YL)cyclopropanamine
  • 1-(2-Methoxypiperidin-3-YL)cyclopropanamine
  • 1-(2-Methoxypyridin-3-YL)cyclopropan-1-amine

Uniqueness

1-(2-Methoxypyridin-3-YL)cyclopropanamine is unique due to the presence of the methoxy group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

1060807-00-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(2-methoxypyridin-3-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H12N2O/c1-12-8-7(3-2-6-11-8)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3

InChI Key

GMORONPEXQVQLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2(CC2)N

Origin of Product

United States

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